1-Chloro-4-(3-phenylpropyl)benzene
Description
Properties
CAS No. |
63635-59-6 |
|---|---|
Molecular Formula |
C15H15Cl |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
1-chloro-4-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C15H15Cl/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |
InChI Key |
MAEZJIFMRLKKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Chloro-4-(3-chloropropyl)benzene
- Structure : Replaces the terminal phenyl group in the propyl chain with chlorine.
- Properties : Higher polarity due to the additional chlorine, leading to increased reactivity in nucleophilic substitutions.
- Hazards : Irritating to eyes, skin, and respiratory systems (Risk Phrases: R36/37/38) .
- Applications : Intermediate in agrochemical synthesis.
1-Chloro-4-(2-fluoropropyl)benzene (F2)
1-Chloro-4-(3-iodopropoxy)benzene
- Structure : Propoxy linker with iodine at the terminal position.
- Physical Properties : Higher molecular weight (296.53 g/mol) and density (1.673 g/cm³) due to iodine .
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) owing to the iodine’s leaving-group capability.
Compounds with Heteroatom-Containing Substituents
Chloromethyl 4-Chlorophenyl Sulfide
1-Chloro-4-(2,2-dichloro-cyclopropylmethoxy)-benzene
- Structure : Cyclopropane ring fused to a methoxy group.
- Synthesis Complexity : Requires multi-step routes involving cyclopropanation, as detailed in LookChem’s synthetic guides .
- Applications : Explored in materials science for strain-induced reactivity.
Functional Group Variations
1-Chloro-4-(trifluoromethyl)benzene
1-Chloro-4-((4-nitrophenoxy)methyl)benzene
- Structure: Nitrophenoxy group attached via a methylene bridge.
- Synthetic Challenges : Reduction of nitro groups requires specific conditions (e.g., Raney Ni over Fe/HCl or SnCl₂) for optimal yields .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Phenylpropyl derivatives like this compound are synthesized via Friedel-Crafts alkylation, whereas chloropropyl analogs require decarbonylative hydrochlorination (92% yield using B(C₆F₅)₃ catalysis) .
- Safety Profile : Chlorinated propyl chains (e.g., 3-chloropropyl) exhibit higher irritation risks compared to phenylpropyl groups .
- Electronic Modulation: Trifluoromethyl and nitrophenoxy substituents significantly alter electronic properties, impacting applications in catalysis and drug design .
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves the chlorination of 3-phenylpropanol using thionyl chloride (SOCl₂) as the chlorinating agent. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-phenylpropanol is replaced by chlorine. Pyridine is employed as a catalyst to neutralize HCl byproducts, enhancing reaction efficiency.
Key steps :
-
Chlorination : A mixture of 3-phenylpropanol and pyridine (mass ratio 1:0.04–0.06) is heated to 70–90°C, followed by dropwise addition of SOCl₂ (mass ratio 0.98–1.05:1 relative to alcohol).
-
Crystallization : The crude product is cooled to 25°C, inducing crystallization of unreacted catalyst.
-
Neutralization : The supernatant is treated with 15% NaOH to pH 7–7.5, separating the organic layer.
-
Distillation : Vacuum distillation at -0.098 MPa yields 1-chloro-3-phenylpropane at 97–98°C, achieving 95.2% purity and 0.02% residual alcohol.
Catalytic and Solvent Variations
Alternative chlorinating agents like sulfuryl chloride (SO₂Cl₂) or concentrated HCl with ZnCl₂/FeCl₂ catalysts are viable but require longer reaction times (6–12 hours). Pyridine’s recyclability reduces costs compared to dimethylformamide (DMF), which is less efficient for large-scale production.
Cross-Coupling Strategies for Aromatic Functionalization
Suzuki-Miyaura Coupling
The para-chloro and 3-phenylpropyl groups are introduced via palladium-catalyzed cross-coupling. For example, 4-chlorophenylboronic acid reacts with 1-chloro-3-phenylpropane in hexamethylphosphoramide (HMPA) at 120°C for 48 hours, yielding 73% of the target compound. Lithium tert-butoxide (LiOtBu) facilitates transmetallation, while the bulky HMPA solvent stabilizes intermediates.
Optimization challenges :
Kumada Coupling
Grignard reagents (e.g., 3-phenylpropylmagnesium bromide) couple with 4-chloroiodobenzene under nickel catalysis. This method achieves 68–72% yields but requires anhydrous conditions and elevated temperatures (80–100°C).
Intermediate-Based Synthesis
3-Phenylpropylamine as a Precursor
A patent by Lookchem details the synthesis of 3-phenylpropylamine from 1-chloro-3-phenylpropane. The process involves:
-
Gabriel Synthesis : Reaction with phthalimide salt forms 2-(3-phenylpropyl)isoindoline-1,3-diketone.
-
Hydrazinolysis : Hydrazine hydrate cleaves the phthalimide group, releasing 3-phenylpropylamine (89% yield).
This intermediate is alkylated with 4-chlorobenzyl chloride under NaH/DMF conditions, yielding the target compound after column purification.
Friedel-Crafts Alkylation Limitations
Traditional Friedel-Crafts alkylation of chlorobenzene with 1-chloro-3-phenylpropane is ineffective due to chlorobenzene’s deactivated aromatic ring. However, using 4-methylchlorobenzene as a substrate and AlCl₃ catalysis directs the 3-phenylpropyl group para to the methyl group, followed by oxidative demethylation.
Industrial-Scale Production and Purification
Distillation and Crystallization
Large batches (>400 g) employ fractional distillation under vacuum (-0.098 MPa) to isolate the 97–98°C fraction, achieving >99.8% purity. Residual solvents like HMPA are removed via recrystallization from ethanol/water mixtures.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Thionyl Chloride | 95.2 | 99.8 | 4–6 hours | High |
| Suzuki Coupling | 73 | 98.5 | 48 hours | Moderate |
| Kumada Coupling | 68 | 97.0 | 24 hours | Low |
| Intermediate Route | 89 | 99.5 | 12 hours | High |
Thionyl chloride-based substitution is optimal for industrial use due to its scalability and minimal byproducts. Cross-coupling methods, while precise, are limited by reagent costs and prolonged reaction times.
Q & A
Q. How can computational models predict physicochemical properties (e.g., logP, solubility)?
- Methodology : Develop QSPR models using descriptors like molecular weight, topological polar surface area, and octanol-water partition coefficients (logP). Validate predictions with experimental solubility measurements (shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
